

An In-depth Technical Guide to Cyclo(Gln-Trp-Phe-Gly-Leu-Met)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also known by its designation L-659,877, is a synthetic cyclic hexapeptide that has garnered significant interest in the field of pharmacology for its potent and selective antagonist activity at the neurokinin-2 (NK-2) receptor. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met). It includes a detailed summary of its biological activity, a description of the relevant signaling pathways, and a compilation of what is known about its synthesis and characterization, presented to aid researchers and professionals in drug development.

Structure and Physicochemical Properties

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic hexapeptide with the sequence Gln-Trp-Phe-Gly-Leu-Met. The cyclization of the peptide backbone imparts a constrained conformation, which is crucial for its selective binding to the NK-2 receptor.

Chemical Structure:

Physicochemical Data Summary



While experimentally determined values for several physicochemical properties are not readily available in the literature, computed values and general characteristics of similar cyclic peptides provide some insight. The following table summarizes the available data for Cyclo(Gln-Trp-Phe-Gly-Leu-Met).

Property	Value Source		
Molecular Formula	C38H50N8O7S	PubChem[1]	
Molecular Weight	762.9 g/mol	PubChem[1]	
IUPAC Name	3-[(2S,8S,14S,17S)-8-benzyl- 5-(1H-indol-3-ylmethyl)-14-(2- methylpropyl)-17-(2- methylsulfanylethyl)-3,6,9,12,1 5,18-hexaoxo-1,4,7,10,13,16- hexazacyclooctadec-2- yl]propanamide	PubChem[1]	
CAS Number	125989-12-0	Biosynth[2]	
Computed XLogP3-AA	2.2	PubChem[1]	

Note: XLogP3-AA is a computed value and may differ from experimentally determined logP.

Biological Activity and Mechanism of Action

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a potent and selective competitive antagonist of the tachykinin NK-2 receptor.[3] Tachykinin receptors, including NK-1, NK-2, and NK-3, are a family of G-protein coupled receptors (GPCRs) that are activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A (NKA). The NK-2 receptor is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.

Quantitative Biological Activity

The antagonist activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been quantified in various in vitro assays.



Assay	Parameter	Value	Species/Tissue
Radioligand Binding Assay	pIC50	8.0	Hamster urinary bladder
Functional Assay (Antagonism of Eledoisin)	рКВ	8.1	Rat vas deferens

Data sourced from Patacchini et al. (1999).

Mechanism of Action and Signaling Pathway

As an antagonist, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) binds to the NK-2 receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like Neurokinin A, thereby inhibiting the downstream signaling cascade.

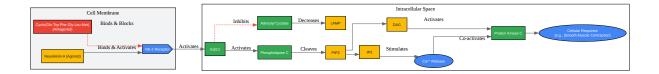
The NK-2 receptor is coupled to Gq/11 G-proteins. Upon activation by an agonist, the following signaling pathway is initiated:

- G-protein Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
- Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates
 Protein Kinase C (PKC).
- Cellular Response: The activation of these downstream effectors leads to various physiological responses, including smooth muscle contraction.

Simultaneously, activation of the NK-2 receptor can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



By blocking the initial binding of agonists, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) prevents these downstream events.



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NK-2 Receptor Signaling Pathway

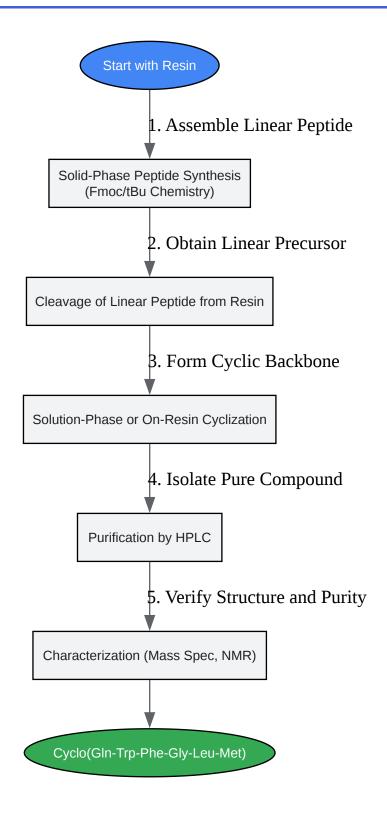
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) are not extensively published. However, based on general methods for cyclic peptide synthesis and analysis, the following workflows can be inferred.

Synthesis and Purification

The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) would typically be achieved through solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase or on-resin cyclization, and subsequent purification.





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General Synthesis and Purification Workflow

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:



- Resin Selection: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, would be used as the solid support.
- First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, would be attached to the resin.
- Iterative Deprotection and Coupling: The synthesis would proceed by repeated cycles of:
 - Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a base, typically piperidine in DMF.
 - Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by reaction with the deprotected N-terminus on the resin-bound peptide. This cycle is repeated for each amino acid in the sequence (Leu, Gly, Phe, Trp, Gln).
- Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin. For a 2-CTC resin, a mild acidic cleavage cocktail (e.g., TFA/DCM) can be used to yield the protected linear peptide.

Cyclization:

- Solution-Phase Cyclization: The cleaved, protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N- and Ctermini.
- On-Resin Cyclization: Alternatively, the linear peptide can be cyclized while still attached to the resin, followed by cleavage to release the cyclic peptide.

Purification:

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).



Characterization

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the purified peptide. The expected [M+H]+ ion would be at m/z 763.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) would be employed to confirm the amino acid sequence and to determine the three-dimensional solution structure of the cyclic peptide. A conformational analysis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been conducted using 2D-HOHAHA and 2D-ROESY to assign all protons and determine through-space proton-proton interactions.[3]

Biological Activity Assays

Radioligand Binding Assay (for pIC50):

- Membrane Preparation: Membranes from cells expressing the NK-2 receptor (e.g., hamster urinary bladder) are prepared.
- Binding Reaction: The membranes are incubated with a radiolabeled NK-2 receptor ligand (e.g., [³H]-SR48968) in the presence of varying concentrations of Cyclo(Gln-Trp-Phe-Gly-Leu-Met).
- Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
- Data Analysis: The concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the pIC50 is calculated (-log IC50).

Functional Assay (for pKB):

 Tissue Preparation: An isolated tissue preparation containing functional NK-2 receptors (e.g., rat vas deferens) is mounted in an organ bath.



- Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an NK-2 agonist (e.g., eledoisin) is generated to determine the baseline response.
- Antagonist Incubation: The tissue is incubated with a fixed concentration of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) for a defined period.
- Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
- Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.

Conclusion

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a valuable pharmacological tool for studying the role of the NK-2 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions involving NK-2 receptor-mediated signaling, such as certain inflammatory and smooth muscle-related disorders. Further research into its detailed physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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